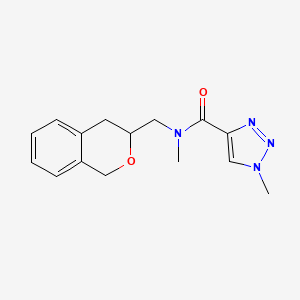

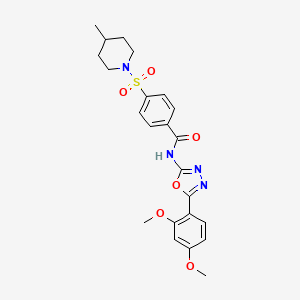

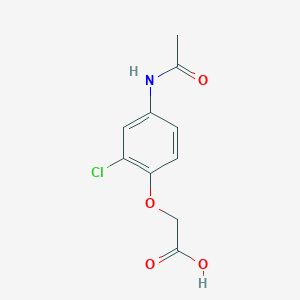

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. The name suggests it contains an isochroman moiety (a fused benzene and tetrahydrofuran ring), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a carboxamide group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The triazole ring is known for its participation in click reactions, and the carboxamide group could be involved in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Research has demonstrated various chemical transformations and synthetic pathways involving triazole compounds, which are structurally related to N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide. For example, Albert (1970) investigated the Dimroth rearrangement, showing how 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions, revealing potential for preparative applications in synthetic chemistry (Albert, 1970). Further studies by Albert and Trotter (1979) on v-Triazolo[4,5-d]pyrimidines synthesis from 4-amino-1,2,3-triazole-5-carboxamides and amidines highlighted synthetic routes to obtain 2-substituted 8-azapurin-6-ones, providing insights into the synthesis of complex heterocyclic compounds (Albert & Trotter, 1979).

Potential Applications in Medicinal Chemistry

The synthesis and investigation of triazole derivatives have also pointed towards their potential applications in medicinal chemistry. For instance, Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, which are valuable for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This research highlights the utility of triazole compounds in the design of new therapeutics (Ferrini et al., 2015).

Metal–Organic Frameworks (MOFs) and Gas Sorption

Chen et al. (2016) explored the construction of Zn(II)-based metal–organic frameworks (MOFs) using a bifunctional triazolate–carboxylate linker, demonstrating distinct gas sorption behaviors. This study showcases the applicability of triazole derivatives in the development of new materials with potential use in gas storage and separation technologies (Chen et al., 2016).

Mécanisme D'action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(15(20)14-9-19(2)17-16-14)8-13-7-11-5-3-4-6-12(11)10-21-13/h3-6,9,13H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDXRJMRVIVWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

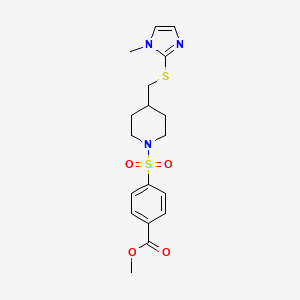

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2893886.png)

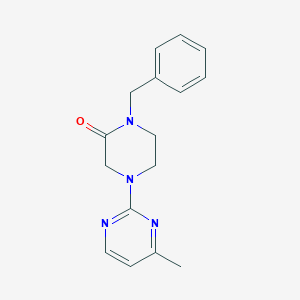

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)

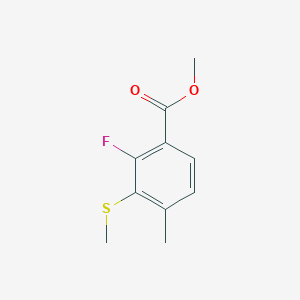

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide](/img/structure/B2893899.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)